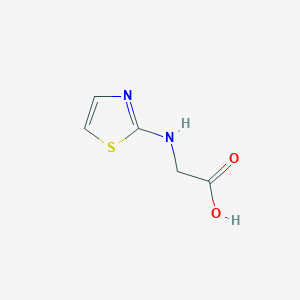
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a prodrug of amifostine, which is used in cancer treatment to reduce the toxic effects of chemotherapy and radiation therapy.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester typically involves the reaction of phosphorothioic acid with 2-((3-aminopropyl)amino)ethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the esterification process. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves continuous monitoring and optimization of reaction parameters to achieve high throughput and cost-effectiveness. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications for pharmaceutical applications.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioic acid derivatives.
Reduction: It can be reduced to yield different phosphorothioic acid esters.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include various phosphorothioic acid esters and derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorothioic acid derivatives.
Biology: Studied for its potential protective effects against oxidative stress and DNA damage.
Medicine: Employed as a prodrug of amifostine in cancer treatment to mitigate the side effects of chemotherapy and radiation therapy.
Industry: Utilized in the development of novel pharmaceuticals and as an intermediate in the synthesis of various chemical compounds.
Mecanismo De Acción
The mechanism of action of Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester involves its conversion to amifostine in the body. Amifostine acts as a cytoprotective agent by scavenging free radicals and enhancing DNA repair mechanisms. It targets specific molecular pathways involved in oxidative stress and apoptosis, thereby reducing the toxic effects of chemotherapy and radiation therapy.
Comparación Con Compuestos Similares
Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester is unique compared to other similar compounds due to its specific structure and therapeutic properties. Similar compounds include:
Amifostine: The active form of this compound, used in cancer treatment.
Phosphorothioic acid esters: A class of compounds with varying ester groups and biological activities.
Thiophosphate esters: Compounds with similar chemical properties but different biological effects.
This compound stands out due to its ability to act as a prodrug and its extensive use in mitigating the side effects of cancer therapies.
Propiedades
IUPAC Name |
N'-(2-dihydroxyphosphinothioyloxyethyl)propane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H15N2O3PS/c6-2-1-3-7-4-5-10-11(8,9)12/h7H,1-6H2,(H2,8,9,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIFQSGPBTMOXCE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CNCCOP(=S)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15N2O3PS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80194395 |
Source


|
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41510-53-6 |
Source


|
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041510536 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphorothioic acid, O-(2-((3-aminopropyl)amino)ethyl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80194395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1267244.png)

![2-[(4-Chlorophenyl)amino]acetohydrazide](/img/structure/B1267248.png)




![1-Bromo-4-[(2-chloroethyl)sulfanyl]benzene](/img/structure/B1267256.png)

